N-(4-bromophenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide
CAS No.: 891867-74-6
Cat. No.: VC11896758
Molecular Formula: C19H16BrN3O4
Molecular Weight: 430.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 891867-74-6 |
|---|---|
| Molecular Formula | C19H16BrN3O4 |
| Molecular Weight | 430.3 g/mol |
| IUPAC Name | N-(4-bromophenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C19H16BrN3O4/c1-27-16-4-2-3-15(11-16)23-10-9-22(18(25)19(23)26)12-17(24)21-14-7-5-13(20)6-8-14/h2-11H,12H2,1H3,(H,21,24) |
| Standard InChI Key | LJZRFWXQPTZAJH-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC=C(C=C3)Br |
| Canonical SMILES | COC1=CC=CC(=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC=C(C=C3)Br |
Introduction
Synthesis and Characterization
The synthesis of N-(4-bromophenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide typically involves multi-step reactions starting from appropriate precursors. Common methods include condensation reactions between amines and carbonyl compounds or cyclization reactions to form the pyrazine ring. Characterization is usually performed using spectroscopic techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and HR-MS (high-resolution mass spectrometry) .
Biological Activity
While specific biological activity data for this compound are not readily available, compounds with similar structures have shown potential as antimicrobial and anticancer agents. For instance, derivatives of thiazolyl acetamides have demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria . Similarly, certain pyrazine derivatives have been explored for their anticancer properties due to their ability to interact with biological targets.
Future Research Directions
Given the limited information available on N-(4-bromophenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide, future research should focus on:
-
Synthetic Optimization: Developing efficient and cost-effective synthesis protocols.
-
Biological Evaluation: Assessing antimicrobial and anticancer activities through in vitro and in vivo studies.
-
Molecular Docking: Investigating potential binding modes with biological targets using computational tools.
These studies will provide valuable insights into the compound's potential applications and guide further development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume